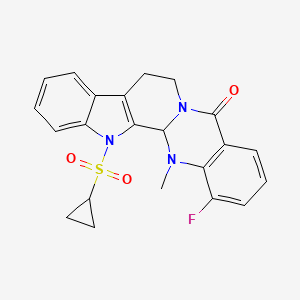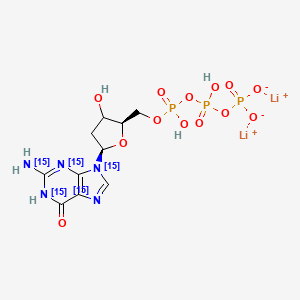
Celangulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Celangulin is a natural insecticidal compound isolated from the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton. This compound is known for its potent insecticidal properties, particularly against lepidopteran larvae, making it a valuable tool in agricultural pest control .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Celangulin can be extracted from the roots and leaves of Celastrus angulatus. The content in roots is higher than in leaves . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the active compound.
Industrial Production Methods
The industrial production of this compound is currently limited due to its low yield and discontinuous supply from natural sources. advances in synthetic biology have provided opportunities for sustainable production. Researchers have identified key genes involved in the biosynthesis of this compound, which can be used to engineer microorganisms for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Celangulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the β-dihydroagarofuran skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Celangulin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene polyol esters and their chemical properties.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-cancer and anti-inflammatory effects.
Industry: This compound is used in the development of eco-friendly insecticides for agricultural pest control.
Wirkmechanismus
Celangulin exerts its insecticidal effects by targeting the vacuolar ATPase (V-ATPase) in the midgut cells of insects. It binds to subunits of V-ATPase, inhibiting its activity and disrupting intracellular pH, homeostasis, and nutrient transport mechanisms . This leads to the death of the insect larvae.
Vergleich Mit ähnlichen Verbindungen
Celangulin is often compared with other sesquiterpene polyol esters, such as this compound IV and this compound V. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and insecticidal potency . This compound V, for example, has been shown to have higher insecticidal activity compared to this compound IV .
List of Similar Compounds
- This compound IV
- This compound V
- Dihydroagarofuran derivatives
This compound stands out due to its unique combination of hydroxyl groups and its potent insecticidal activity, making it a valuable compound for both scientific research and practical applications in pest control.
Eigenschaften
Molekularformel |
C32H40O14 |
|---|---|
Molekulargewicht |
648.6 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
SIEZSHWOPJNWFA-YRJKAWBZSA-N |
Isomerische SMILES |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)


![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)


